molecular formula C12H10FN5O B2541901 5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine CAS No. 2007921-00-6

5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

Cat. No.: B2541901
CAS No.: 2007921-00-6
M. Wt: 259.244
InChI Key: LEKVFBORLQAOKM-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be formed by the condensation of diamines with diketones or by cyclization of appropriate precursors under thermal or catalytic conditions.

    Introduction of Substituents: The fluorine and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of microwave irradiation and other green chemistry approaches can also be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, methoxylating agents, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an inhibitor of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Known for its anticancer properties and similar structural features.

    1,2,4-Triazolo[1,5-α]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for further research and development .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5O/c1-19-10-3-2-7(4-8(10)13)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKVFBORLQAOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC3=NC(=NN23)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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